3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has been used in the synthesis of various potent inhibitors .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions . For instance, a bis(triphenylphosphine)palladium(II) chloride is used in conjunction with a base and a boronic acid derivative . The reaction mixture is typically heated and then purified by chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring attached to a piperazine ring via a morpholine group . The morpholine ring can form a nontraditional CH…O hydrogen bond to Gly16 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the reactivity of the pyrimidine and morpholine moieties. For instance, the morpholine moiety can participate in reactions with electrophiles .Wirkmechanismus
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a promising target for Parkinson’s disease (PD) treatment, as patients carrying LRRK2 mutations are almost indistinguishable from idiopathic PD patients .
Mode of Action
The compound acts as a potent inhibitor of LRRK2 . It binds with high affinity to LRRK2, inhibiting its kinase activity . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity, and this compound can potentially counteract this effect .
Biochemical Pathways
It’s known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The compound has been described as highly potent, brain penetrant, and selective . This suggests good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for bioavailability.
Result of Action
The inhibition of LRRK2 by this compound could potentially modulate the cellular processes in which LRRK2 is involved, thereby mitigating the pathological effects of LRRK2 mutations in PD . .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activity, potential therapeutic applications, and optimization of its synthesis. For instance, it could be interesting to investigate its potential as a therapeutic agent for diseases associated with the target protein (e.g., LRRK2 in Parkinson’s disease) .
Eigenschaften
IUPAC Name |
3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-14-15-16(2-1-4-20-15)23-6-8-25(9-7-23)18-21-5-3-17(22-18)24-10-12-26-13-11-24/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJWLFLIWJRIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.